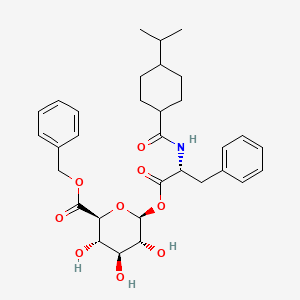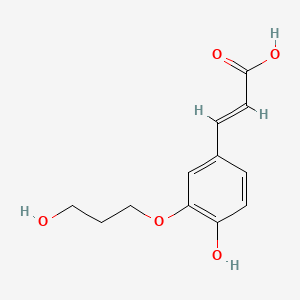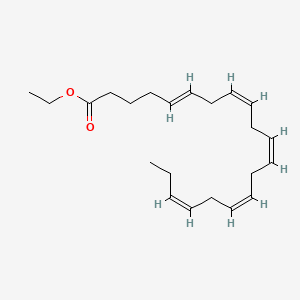
Ethyl (5E,8Z,11Z,14Z,17Z)-Icosa-5,8,11,14,17-pentaenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (5E,8Z,11Z,14Z,17Z)-Icosa-5,8,11,14,17-pentaenoate is a long-chain polyunsaturated fatty acid ethyl ester. It is derived from the formal condensation of the carboxy group of (5Z,8Z,11Z,14Z,17Z)-icosapentaenoic acid with the hydroxy group of ethanol . This compound is known for its significant biological activities and is commonly found in marine organisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5E,8Z,11Z,14Z,17Z)-Icosa-5,8,11,14,17-pentaenoate typically involves the esterification of (5Z,8Z,11Z,14Z,17Z)-icosapentaenoic acid with ethanol. This reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out through the transesterification of fish oil, which is rich in (5Z,8Z,11Z,14Z,17Z)-icosapentaenoic acid. The process involves the use of an alcohol (ethanol) and a catalyst (usually an alkali such as sodium methoxide) to convert the triglycerides in fish oil into ethyl esters .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (5E,8Z,11Z,14Z,17Z)-Icosa-5,8,11,14,17-pentaenoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroperoxides and other oxidation products.
Reduction: It can be reduced to form saturated fatty acid ethyl esters.
Substitution: It can undergo substitution reactions where the ethoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acid ethyl esters.
Substitution: Various substituted ethyl esters depending on the reagents used.
Aplicaciones Científicas De Investigación
Ethyl (5E,8Z,11Z,14Z,17Z)-Icosa-5,8,11,14,17-pentaenoate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular signaling and membrane fluidity.
Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases, inflammation, and mental health disorders.
Industry: Utilized in the production of dietary supplements and functional foods.
Mecanismo De Acción
The mechanism of action of Ethyl (5E,8Z,11Z,14Z,17Z)-Icosa-5,8,11,14,17-pentaenoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. It also acts as a precursor to eicosanoids, which are signaling molecules that play a crucial role in inflammation and other physiological processes .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl (5Z,8Z,11Z,14Z,17Z)-icosapentaenoate
- Ethyl (5Z,8Z,11Z,14Z,17Z)-2,2-diethylicosa-5,8,11,14,17-pentaenoate
- Ethyl 5(Z),8(Z),11(Z),14(Z),17(Z)-Eicosapentaenoate
Uniqueness
Ethyl (5E,8Z,11Z,14Z,17Z)-Icosa-5,8,11,14,17-pentaenoate is unique due to its specific configuration of double bonds, which imparts distinct biological activities and chemical properties. Its ability to act as a precursor to bioactive eicosanoids sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C22H34O2 |
|---|---|
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
ethyl (5E,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate |
InChI |
InChI=1S/C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-21H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17+ |
Clave InChI |
SSQPWTVBQMWLSZ-BRHGTUFMSA-N |
SMILES isomérico |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C/CCCC(=O)OCC |
SMILES canónico |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


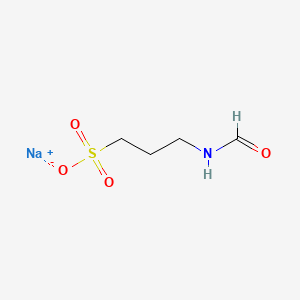

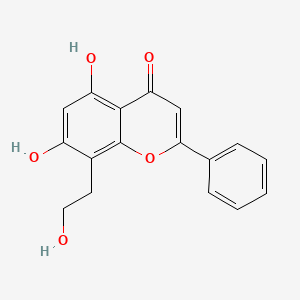
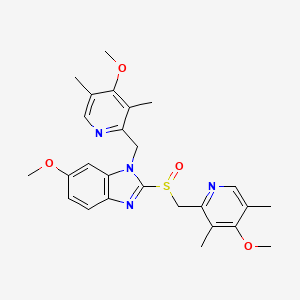
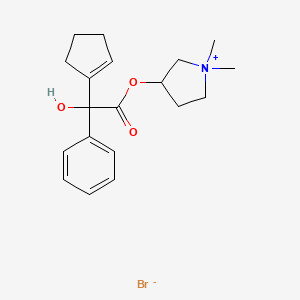
![N-[2-(2-methoxyethoxy)ethyl]-3-methylsulfonylsulfanylpropanamide](/img/structure/B13844804.png)
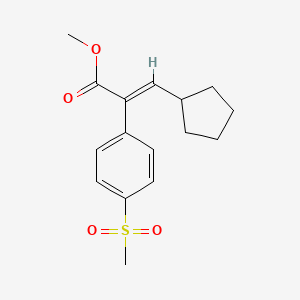
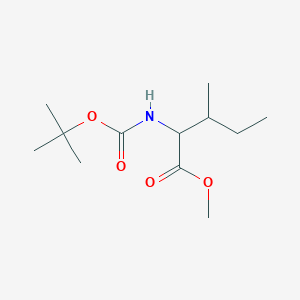
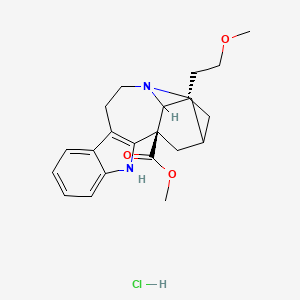
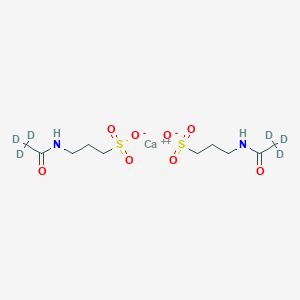
![2-[(4-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13844858.png)
![azanium;(2S,3S)-4-[2-[[6-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]-(2-hydroxyethyl)amino]ethoxy]-2,3-dihydroxy-4-oxobutanoate](/img/structure/B13844862.png)
